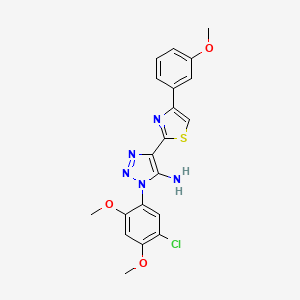

1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

Description

Properties

IUPAC Name |

3-(5-chloro-2,4-dimethoxyphenyl)-5-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O3S/c1-27-12-6-4-5-11(7-12)14-10-30-20(23-14)18-19(22)26(25-24-18)15-8-13(21)16(28-2)9-17(15)29-3/h4-10H,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NINMJHJEAGHUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC(=C(C=C4OC)OC)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-methoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.

Synthesis of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts (CuAAC reaction).

Coupling of the Phenyl and Thiazole Rings: The final step involves coupling the 5-chloro-2,4-dimethoxyphenyl group with the previously synthesized thiazole-triazole intermediate using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Halogen atoms (like chlorine) can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methoxy groups may yield aldehydes or acids, while reduction of nitro groups will produce amines.

Scientific Research Applications

Chemical Profile

- IUPAC Name : 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

- Molecular Formula : C₁₈H₁₈ClN₅O₂S

- Molecular Weight : 373.88 g/mol

- CAS Number : [Not specified in results]

Antiviral Activity

Research indicates that compounds similar to 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine exhibit significant antiviral properties. For instance, heterocyclic derivatives containing triazole and thiazole moieties have been shown to inhibit viral replication in various studies. These compounds target different viral proteins and pathways, making them potential candidates for antiviral drug development against viruses such as HIV and Hepatitis B .

Anticancer Potential

The compound's structural features suggest it may possess anticancer properties. Similar thiazole and triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines in vitro. Studies have shown that these compounds can induce apoptosis and inhibit cell proliferation through multiple mechanisms, including the modulation of signaling pathways involved in cancer progression .

Color Pigments

The compound is structurally related to Pigment Red 5 (N-(5-chloro-2,4-dimethoxyphenyl)-4-[[(5-diethylsulfamoyl)-2-methoxyphenyl]diazenyl]-3-hydroxy-naphthalene-2-carboxamide), which is widely used as a color pigment in plastics, inks, and textiles. Its vibrant color properties make it suitable for applications in cosmetic formulations and other industrial products .

Photostability Studies

Research on similar compounds has indicated their potential use in photostability applications. The incorporation of thiazole and triazole rings enhances the stability of dyes and pigments under UV light exposure. This property is crucial for extending the lifespan of materials used in outdoor applications .

Study on Antiviral Properties

A recent study investigated the antiviral activity of a series of triazole derivatives against Hepatitis B virus (HBV). The findings revealed that certain derivatives exhibited potent inhibition of viral replication with low cytotoxicity. The structure–activity relationship (SAR) analysis highlighted that modifications at specific positions of the triazole ring significantly affected antiviral potency .

| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.25 | 50 | 200 |

| Compound B | 0.50 | 40 | 80 |

| Compound C | 0.75 | 30 | 40 |

Color Stability Evaluation

Another study focused on the stability of Pigment Red 5 under varying environmental conditions. The results indicated that the pigment maintained its color integrity over prolonged exposure to UV light and heat compared to other commercial pigments. This stability is attributed to the molecular structure that resists degradation .

Mechanism of Action

The mechanism of action of 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen and Methoxy Substitutions

Key structural analogs include:

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) :

- Replaces the 3-methoxyphenyl group with a 4-fluorophenyl and introduces a pyrazole ring.

- Exhibits isostructurality with its bromo analog (compound 5), demonstrating minimal structural distortion despite halogen substitution .

- Antimicrobial activity reported for related derivatives (MIC: 2–8 µg/mL against S. aureus and E. coli) .

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine :

- Substitutes the thiazole-phenyl group with a benzothiazole motif.

- Synthesized via cycloaddition with benzothiazole acetonitrile, achieving 82–97% yields .

- Demonstrated antiproliferative activity in preliminary assays .

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine :

- Simplifies the triazole-thiazole system to a thiazole-amine core.

- Active against fungal pathogens (C. albicans MIC: 4 µg/mL) .

Substituent Effects on Physicochemical Properties

<sup>a</sup> Calculated using Molinspiration software.

Research Findings and Implications

- Structural Insights :

- Biological Relevance: The 5-amino group in the target compound could serve as a hydrogen bond donor, enhancing binding to bacterial dihydrofolate reductase (DHFR) compared to non-amino derivatives .

- Material Science Applications :

- Isostructurality in halogenated analogs supports their use in tunable organic semiconductors, where substituent effects modulate charge transport .

Biological Activity

The compound 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Chemical Formula: C₁₈H₁₈ClN₅O₂S

- Molecular Weight: 389.89 g/mol

- IUPAC Name: 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine

The presence of multiple functional groups such as triazole, thiazole, and methoxy phenyl rings contributes to its complex biological activity.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. For instance, a study on various triazole compounds indicated that they possess potent antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was tested for its Minimum Inhibitory Concentration (MIC) against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics .

Anticancer Properties

Triazoles are also recognized for their anticancer potential. Studies have demonstrated that compounds containing the triazole moiety can induce apoptosis in cancer cells. Specifically, the compound exhibited cytotoxic effects on various cancer cell lines, including breast cancer (T47D) and colon cancer (HCT-116), with IC50 values indicating effective inhibition of cell proliferation .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Inhibition: The triazole ring is known to interact with key enzymes involved in cell division and metabolism, thereby hindering cancer cell growth.

- Reactive Oxygen Species (ROS) Generation: Some studies suggest that the compound may induce oxidative stress in cancer cells, leading to cell death.

- Modulation of Signaling Pathways: The compound may affect various signaling pathways associated with cell survival and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenyl and thiazole rings can significantly influence potency and selectivity. For example, substituents on the phenyl ring have been shown to enhance antimicrobial activity by improving binding affinity to target enzymes .

Study 1: Antibacterial Activity Evaluation

In a comparative study involving various triazole derivatives, this compound was evaluated alongside standard antibiotics. The results indicated an MIC value lower than that of ciprofloxacin against E. coli, suggesting superior antibacterial efficacy .

Study 2: Anticancer Efficacy Testing

In vitro studies assessed the effects of this compound on T47D and HCT-116 cell lines. Results showed that at concentrations of 10 µM, significant reductions in cell viability were observed, with IC50 values calculated at 27.3 µM for T47D cells .

Data Summary Table

| Biological Activity | Test Methodology | Results |

|---|---|---|

| Antibacterial | MIC assay against E. coli | MIC = 0.68 µM |

| Anticancer | MTT assay on T47D cells | IC50 = 27.3 µM |

| Cytotoxicity | Apoptosis assay | Significant apoptosis observed |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(5-chloro-2,4-dimethoxyphenyl)-4-(4-(3-methoxyphenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging "click chemistry" to form the triazole core. Key steps include:

- Precursor preparation : Synthesize the azide (e.g., 5-chloro-2,4-dimethoxyphenyl azide) and alkyne (e.g., 4-(3-methoxyphenyl)thiazol-2-yl acetylene) .

- Cycloaddition : Use Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) in a 1:1 mixture of H₂O and tert-butanol at 60–80°C for 12–24 hours .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >85% purity .

- Critical Parameters : Monitor reaction pH (neutral to slightly basic) and exclude oxygen to prevent Cu(II) oxidation, which reduces catalytic efficiency .

Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound and confirm its regioselectivity?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC. The triazole C-5 amine proton appears as a singlet at δ 8.2–8.5 ppm, while the thiazole C-2 proton resonates at δ 7.8–8.0 ppm. Methoxy groups (OCH₃) show singlets at δ 3.8–4.0 ppm .

- IR : Confirm triazole formation via N–H stretch (3200–3400 cm⁻¹) and C≡C stretch (2100–2200 cm⁻¹ for unreacted alkyne, if present) .

- HRMS : Use ESI+ to observe [M+H]⁺ with accurate mass matching theoretical values (e.g., m/z 485.0924 for C₂₀H₁₈ClN₅O₃S) .

- Regioselectivity Check : Compare experimental NMR data with computed spectra (DFT/B3LYP) to verify 1,4-triazole regioisomer dominance .

Q. What preliminary assays are recommended to evaluate the compound’s bioactivity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control .

- Cytotoxicity : Perform MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using non-linear regression (GraphPad Prism) .

- Data Validation : Run triplicate experiments and include a reference compound (e.g., doxorubicin) to normalize inter-experimental variability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed biological targets (e.g., kinase vs. protease inhibition)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen against kinase (e.g., EGFR) and protease (e.g., HIV-1 protease) libraries. Prioritize targets with ΔG < −8 kcal/mol and cluster analysis of binding poses .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Calculate RMSD (<2.0 Å) and hydrogen bond occupancy (>50%) to validate target engagement .

- Orthogonal Assays : Validate computational predictions with thermal shift assays (TSA) to measure target protein melting temperature (ΔTm > 2°C indicates binding) .

Q. What strategies address low solubility in aqueous buffers, and how can formulation improve bioavailability for in vivo studies?

- Methodological Answer :

- Co-Solvent Systems : Test PEG-400/water (1:1) or cyclodextrin complexes (e.g., HP-β-CD at 10% w/v) to enhance solubility. Monitor stability via HPLC over 24 hours .

- Nanoformulation : Prepare PLGA nanoparticles (oil-in-water emulsion) with particle size <200 nm (DLS) and PDI <0.2. Assess encapsulation efficiency (>70%) using UV-Vis .

- Pharmacokinetics : Conduct pilot studies in rodents (IV vs. oral dosing) to calculate AUC and Cₘₐₓ. Use LC-MS/MS for plasma concentration analysis .

Q. How can synthetic byproducts or degradation products be identified and minimized during scale-up?

- Methodological Answer :

- HPLC-MS Purity Tracking : Use a C18 column (ACN/water + 0.1% formic acid) to detect impurities. Major byproducts include unreacted azide (RT ~4.2 min) and dimerized triazole (RT ~8.5 min) .

- Reaction Optimization : Replace CuSO₄ with Cu(I)Br to suppress oxidative dimerization. Add 2,6-lutidine as a base to stabilize intermediates .

- Forced Degradation Studies : Expose the compound to heat (40°C), light (ICH Q1B), and acidic/basic conditions. Identify degradation pathways (e.g., triazole ring oxidation) via LC-HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.